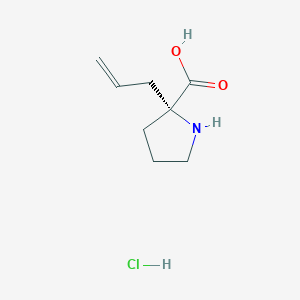

(R)-alpha-Allyl-proline hydrochloride

Description

Properties

IUPAC Name |

(2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h2,9H,1,3-6H2,(H,10,11);1H/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIYYEOOBZVTROL-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@]1(CCCN1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Physical Properties of (R)-alpha-Allyl-proline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-alpha-Allyl-proline hydrochloride is a synthetic derivative of the amino acid proline, characterized by the presence of an allyl group at the alpha-carbon. This modification imparts unique stereochemical and electronic properties, making it a compound of interest in medicinal chemistry and drug development. Its structural similarity to proline suggests potential applications as an enzyme inhibitor or as a building block in the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of the known physical properties of this compound, including detailed experimental protocols for their determination and an exploration of its relevance in biological signaling pathways.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These properties are crucial for its handling, formulation, and application in research and development.

| Property | Value | Reference |

| CAS Number | 177206-69-8 | [1] |

| Molecular Formula | C₈H₁₄ClNO₂ | |

| Molecular Weight | 191.66 g/mol | [1] |

| Appearance | Off-White to Pale Beige Solid | - |

| Melting Point | >118°C (decomposes) | - |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | - |

| Storage | Hygroscopic, store at -20°C under an inert atmosphere | - |

Experimental Protocols

Detailed methodologies for the determination of key physical properties are outlined below. These protocols are based on standard laboratory practices for the characterization of amino acid hydrochlorides.

Melting Point Determination

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state. Due to its hygroscopic nature, special handling is required.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Desiccator

Procedure:

-

Ensure the sample of this compound is thoroughly dried by placing it in a desiccator over a suitable desiccant (e.g., phosphorus pentoxide) for at least 24 hours.

-

Grind a small amount of the dried sample into a fine powder using a clean, dry mortar and pestle.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

-

Since the compound is hygroscopic, the open end of the capillary tube should be flame-sealed.

-

Place the sealed capillary tube into the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20°C below the expected melting point.

-

Decrease the heating rate to 1-2°C per minute to allow for accurate observation.

-

Record the temperature at which the first liquid droplet appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range represents the melting point. Given that the substance decomposes, note the temperature at which decomposition begins (e.g., charring, gas evolution).

Solubility Assessment

Objective: To qualitatively determine the solubility of this compound in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Pipettes

-

Spatula

Procedure:

-

Add approximately 1-5 mg of this compound to a series of clean, dry test tubes.

-

To each test tube, add 1 mL of a different solvent (e.g., deionized water, methanol, ethanol, dimethyl sulfoxide (DMSO), dichloromethane, acetone).

-

Agitate the mixtures vigorously using a vortex mixer for 30 seconds.

-

Allow the tubes to stand at room temperature and visually inspect for the presence of undissolved solid.

-

Classify the solubility as:

-

Freely soluble: No solid particles are visible.

-

Slightly soluble: A small amount of solid remains.

-

Insoluble: The majority of the solid remains undissolved.

-

-

For slightly soluble samples, gentle warming can be applied to assess if solubility increases with temperature.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain detailed structural information about the this compound molecule.

Apparatus:

-

NMR spectrometer (e.g., 400 MHz or higher)

-

NMR tubes

-

Deuterated solvents (e.g., D₂O, DMSO-d₆, MeOD-d₄)

Procedure for ¹H NMR:

-

Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube.

-

Place the NMR tube in the spectrometer's probe.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters. The spectral width should be sufficient to cover the expected chemical shifts of all protons (typically 0-12 ppm).

-

Process the acquired data, including Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Analyze the chemical shifts, coupling constants, and multiplicity of the signals to assign them to specific protons in the molecule.

Procedure for ¹³C NMR:

-

Prepare a more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent).

-

Acquire the ¹³C NMR spectrum. A proton-decoupled sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

-

Process the data and analyze the chemical shifts to assign them to the carbon atoms in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Apparatus:

-

Fourier-Transform Infrared (FTIR) spectrometer

-

Sample holder (e.g., KBr pellet press or ATR accessory)

Procedure using KBr Pellet:

-

Mix a small amount of the finely ground, dry sample (approx. 1 mg) with about 100 mg of dry potassium bromide (KBr) powder in a mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the KBr pellet in the sample holder of the FTIR spectrometer.

-

Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands corresponding to the various functional groups (e.g., O-H, N-H, C=O, C=C, C-N).

Role in Signaling Pathways and Experimental Workflows

Proline analogues are known to play a significant role in various biological pathways. Of particular interest is their ability to inhibit prolyl hydroxylase domain (PHD) enzymes, which are key regulators of the Hypoxia-Inducible Factor (HIF) signaling pathway.[2][3]

HIF-1α Signaling Pathway Inhibition

Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on the HIF-1α subunit. This hydroxylation event is a signal for the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex to bind and target HIF-1α for proteasomal degradation.[4][5] By inhibiting PHD enzymes, proline analogues like this compound can prevent the degradation of HIF-1α, leading to its accumulation and the subsequent activation of hypoxia-responsive genes.[2][3] This has therapeutic implications for conditions such as anemia and ischemia.

Caption: HIF-1α signaling pathway under normoxia and its inhibition.

Experimental Workflow for Screening PHD Inhibitors

A common experimental workflow to screen for inhibitors of PHD enzymes, such as this compound, involves in vitro assays that measure the hydroxylation of a HIF-1α peptide substrate.

Caption: Workflow for screening PHD inhibitors.

Conclusion

This compound is a proline derivative with distinct physical properties that necessitate careful handling, particularly its hygroscopic nature. The provided experimental protocols offer a standardized approach to its characterization. Its potential role as an inhibitor of prolyl hydroxylases in the HIF signaling pathway highlights its significance for further investigation in drug discovery, particularly for diseases related to hypoxia. The presented workflow for screening PHD inhibitors provides a framework for evaluating the biological activity of this and similar compounds. Further research into its spectroscopic properties and in vivo efficacy is warranted to fully elucidate its therapeutic potential.

References

- 1. scbt.com [scbt.com]

- 2. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway | PLOS One [journals.plos.org]

- 3. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. HIF-1α pathway: role, regulation and intervention for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Proline-Hydroxylated Hypoxia-Inducible Factor 1α (HIF-1α) Upregulation in Human Tumours - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (R)-alpha-Allyl-proline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-alpha-Allyl-proline hydrochloride is a chiral, non-proteinogenic amino acid analogue that serves as a valuable building block in synthetic organic chemistry and drug discovery. Its rigid pyrrolidine scaffold, combined with the presence of a quaternary stereocenter bearing an allyl group, imparts unique conformational constraints and functional handles. This makes it an attractive component for the design of novel peptides, peptidomimetics, and other complex molecular architectures with potential therapeutic applications. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications.

Chemical Structure and Properties

This compound, also known by its IUPAC name (2R)-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, is the hydrochloride salt of (R)-alpha-allyl-proline.[1] The presence of the allyl group at the α-position of the proline ring introduces a key site for further chemical modification.

Chemical Structure:

References

An In-Depth Technical Guide to (R)-alpha-Allyl-proline Hydrochloride (CAS 177206-69-8)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-alpha-Allyl-proline hydrochloride, with the CAS number 177206-69-8, is a chiral non-proteinogenic amino acid derivative. As a functionalized proline analog, it serves as a valuable building block in synthetic organic chemistry, particularly in the fields of medicinal chemistry and drug discovery. The presence of the allyl group at the α-position introduces a key functional handle for further chemical modifications, while the inherent chirality of the proline scaffold makes it a crucial component in asymmetric synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on technical details relevant to researchers.

Chemical Properties and Data

This compound is the hydrochloride salt of (R)-2-allylpyrrolidine-2-carboxylic acid. The hydrochloride form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.

| Property | Value | Source |

| CAS Number | 177206-69-8 | [1][2] |

| Molecular Formula | C₈H₁₄ClNO₂ | [1] |

| Molecular Weight | 191.66 g/mol | [1][2] |

| IUPAC Name | (2R)-2-(prop-2-en-1-yl)pyrrolidine-2-carboxylic acid hydrochloride | [1] |

| Synonyms | (2R)-2-allyl-2-pyrrolidinecarboxylic acid hydrochloride, (R)-2-Allylproline hydrochloride | [1] |

| Appearance | White to off-white powder or crystals | |

| Melting Point | 186-190 °C (for the (S)-enantiomer) | |

| Purity | ≥98.0% (TLC) (for the (S)-enantiomer) |

Synthesis and Experimental Protocols

One common strategy involves the asymmetric allylation of a proline precursor. A plausible synthetic workflow is outlined below.

Experimental Workflow: Asymmetric Allylation of a Proline Derivative

References

Technical Guide: (R)-alpha-Allyl-proline Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a comprehensive overview of the physicochemical properties, structure, and potential applications of (R)-alpha-Allyl-proline hydrochloride.

Introduction

This compound is a synthetic derivative of the amino acid proline. As a chiral molecule, it serves as a valuable building block in organic synthesis, particularly in the development of novel peptides and complex molecular architectures. Its hydrochloride salt form generally enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions. This guide summarizes the key technical data for this compound.

Physicochemical Properties

The quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Citations |

| Molecular Weight | 191.66 g/mol | [1][2] |

| Molecular Formula | C₈H₁₄ClNO₂ | [1][2] |

| CAS Number | 177206-69-8 | [1][3] |

| IUPAC Name | (2R)-2-prop-2-enylpyrrolidine-2-carboxylic acid;hydrochloride | [2] |

| Melting Point | >118°C (decomposes) | [4] |

| Appearance | Off-White to Pale Beige Solid/Powder | [4] |

| Solubility | Slightly soluble in DMSO, Methanol, and Water | [4] |

Molecular Structure

The chemical structure of this compound is depicted below. The diagram illustrates the pyrrolidine ring characteristic of proline, with an allyl group and a carboxylic acid group attached to the alpha-carbon. The "(R)" designation indicates the stereochemistry at this chiral center.

Caption: 2D structure of this compound.

Experimental Protocols

General Synthesis Workflow:

References

A Technical Guide to the Synthesis and Discovery of (R)-alpha-Allyl-proline Hydrochloride

This whitepaper provides a comprehensive technical overview of the synthesis and discovery of (R)-alpha-Allyl-proline hydrochloride, a chiral amino acid derivative. The document is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry, offering detailed experimental protocols, quantitative data, and a historical context for the compound's development.

Introduction

This compound is a non-proteinogenic amino acid that has garnered interest in synthetic organic chemistry and medicinal chemistry. Its rigid, cyclic structure, combined with the presence of a reactive allyl group at the alpha-position, makes it a valuable chiral building block for the synthesis of complex molecules, including peptidomimetics and pharmacologically active compounds. The development of stereoselective methods for the synthesis of alpha-substituted proline derivatives has been a significant area of research, enabling access to enantiomerically pure compounds like the (R)-isomer of alpha-allyl-proline.

Discovery and Historical Context

The discovery of (R)-alpha-allyl-proline is not attributed to a single breakthrough moment but rather evolved from the broader field of asymmetric amino acid synthesis. The pioneering work of chemists like Dieter Seebach on the "self-regeneration of stereocenters" and the use of chiral auxiliaries laid the groundwork for the stereocontrolled alkylation of amino acids. Specifically, the development of methods for the diastereoselective alkylation of proline derivatives, often using chiral auxiliaries or metalated enamines, was crucial. These methodologies allowed for the introduction of various substituents at the alpha-position of proline with high stereocontrol, leading to the synthesis of a wide array of novel amino acids, including (R)-alpha-allyl-proline.

Synthetic Protocols

The synthesis of this compound is typically achieved through a multi-step sequence involving the protection of the proline nitrogen, stereoselective allylation at the alpha-carbon, and subsequent deprotection and salt formation. The following protocol is a representative example based on established methodologies for the asymmetric synthesis of alpha-alkylated proline derivatives.

Overall Synthetic Workflow

The synthesis can be broken down into three main stages: protection of the starting material, stereoselective allylation, and finally, deprotection and salt formation to yield the target compound.

Experimental Procedure

Step 1: N-Protection of (R)-Proline

-

To a solution of (R)-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C and add di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford N-Boc-(R)-proline.

Step 2: Stereoselective α-Allylation

-

Dissolve N-Boc-(R)-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool to -78 °C under an inert atmosphere (e.g., argon).

-

Slowly add a solution of lithium diisopropylamide (LDA) (2.2 eq) in THF.

-

Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Add allyl bromide (1.5 eq) dropwise to the solution.

-

Stir the reaction at -78 °C for 4 hours.

-

Quench the reaction by the addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield N-Boc-(R)-alpha-allyl-proline.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the purified N-Boc-(R)-alpha-allyl-proline (1.0 eq) in a minimal amount of dichloromethane.

-

Add an excess of a solution of hydrochloric acid in diethyl ether (e.g., 2 M solution, 5.0 eq).

-

Stir the mixture at room temperature for 4 hours.

-

The product will precipitate out of the solution.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield this compound as a white solid.

Quantitative Data

The following table summarizes the typical quantitative data obtained during the synthesis of this compound.

| Step | Reagent/Product | Molecular Weight ( g/mol ) | Typical Yield (%) | Purity (by NMR) |

| 1. N-Protection | N-Boc-(R)-Proline | 215.25 | >95% | >98% |

| 2. α-Allylation | N-Boc-(R)-alpha-Allyl-proline | 255.32 | 70-85% | >98% |

| 3. Deprotection & Salt Formation | This compound | 191.66 | >90% | >99% |

Table 1: Summary of Quantitative Data for the Synthesis of this compound.

Characterization Data

The structure and purity of this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Data |

| ¹H NMR | (400 MHz, D₂O) δ ppm: 5.80-5.65 (m, 1H, -CH=CH₂), 5.30-5.15 (m, 2H, -CH=CH₂), 3.50-3.30 (m, 2H, proline ring CH₂), 3.00-2.80 (m, 2H, allyl CH₂), 2.40-2.20 (m, 1H, proline ring CH), 2.10-1.80 (m, 3H, proline ring CH₂) |

| ¹³C NMR | (100 MHz, D₂O) δ ppm: 175.0 (COOH), 132.0 (-CH=CH₂), 120.0 (-CH=CH₂), 70.0 (α-C), 55.0 (proline ring CH₂-N), 45.0 (proline ring CH-N), 35.0 (allyl CH₂), 30.0 (proline ring CH₂), 25.0 (proline ring CH₂) |

| Mass Spec | ESI-MS: m/z calculated for C₈H₁₄NO₂⁺ [M+H]⁺: 156.10, found: 156.10 |

| Melting Point | 185-190 °C (decomposes) |

Table 2: Spectroscopic and Physical Characterization Data for this compound.

Conclusion

The synthesis of this compound is a well-established process rooted in the principles of asymmetric synthesis. The methodologies described provide a reliable route to this valuable chiral building block. The detailed protocols and quantitative data presented in this guide offer a practical resource for researchers in organic and medicinal chemistry, facilitating the use of this compound in the development of novel chemical entities. Further research into the applications of this compound in areas such as catalysis and materials science may unveil new opportunities for this versatile molecule.

Chiral Proline Derivatives in Organocatalysis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The field of asymmetric organocatalysis has emerged as a powerful and environmentally benign alternative to traditional metal-based catalysis for the synthesis of chiral molecules. Among the diverse array of organocatalysts, the naturally occurring amino acid L-proline and its derivatives have carved out a prominent position.[1][2][3][4] Their low toxicity, ready availability in both enantiomeric forms, and operational simplicity have made them attractive tools for constructing complex chiral architectures, which are crucial in drug discovery and development.[1][3] This technical guide provides a comprehensive overview of the core principles, applications, and experimental methodologies associated with chiral proline derivatives in organocatalysis, with a focus on key carbon-carbon bond-forming reactions.

Core Principles: The Catalytic Cycles of Proline Derivatives

Chiral proline derivatives primarily operate through two key catalytic cycles: enamine catalysis and iminium ion catalysis .[1][5] These pathways involve the reversible formation of covalent intermediates between the proline catalyst and carbonyl substrates, effectively lowering the activation energy and controlling the stereochemical outcome of the reaction.

Enamine Catalysis

In enamine catalysis, the secondary amine of the proline derivative reacts with a carbonyl compound (typically a ketone or aldehyde) to form a nucleophilic enamine intermediate.[2] This enamine is more reactive than the corresponding enolate and can undergo stereoselective addition to an electrophile. The chirality of the proline catalyst directs the approach of the electrophile, leading to the formation of a specific enantiomer of the product. The catalyst is then regenerated upon hydrolysis of the resulting iminium ion. This cycle is fundamental to reactions such as the aldol, Mannich, and Michael reactions.[1][5][6]

Iminium Ion Catalysis

Conversely, iminium ion catalysis involves the reaction of a proline derivative with an α,β-unsaturated carbonyl compound to form an electrophilic iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, enhancing its reactivity towards nucleophiles. The bulky substituents on the proline derivative effectively shield one face of the iminium ion, directing the nucleophilic attack to the opposite face and thereby controlling the stereochemistry. This activation mode is particularly relevant for conjugate addition reactions.

Key Asymmetric Reactions and Performance Data

The versatility of chiral proline derivatives is demonstrated by their successful application in a wide range of asymmetric transformations. The following sections provide quantitative data for some of the most important reactions.

Asymmetric Aldol Reaction

The proline-catalyzed asymmetric aldol reaction is a powerful tool for the construction of chiral β-hydroxy carbonyl compounds. The reaction typically proceeds with high diastereo- and enantioselectivity.

| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (anti:syn) | ee (%) | Reference |

| (S)-Proline | p-NO₂C₆H₄CHO | Acetone | DMSO | rt | 24 | 68 | - | 76 (S) | [List et al., J. Am. Chem. Soc. 2000, 122, 2395-2396] |

| (S)-Proline | C₆H₅CHO | Cyclohexanone | MeOH/H₂O | rt | 48 | 95 | 90:10 | 95 (anti) | [6] |

| (S)-Proline | p-MeOC₆H₄CHO | Cyclohexanone | MeOH/H₂O | rt | 168 | 18 | 86:14 | 90 (anti) | [6] |

| (S)-Proline | Furfural | Cyclohexanone | MeOH/H₂O | rt | 24 | 93 | 92:8 | 97 (anti) | [6] |

| (S,S)-Pro-Phe-OMe | p-NO₂C₆H₄CHO | Cyclohexanone | neat (ball mill) | rt | 1 | 90 | 91:9 | 95 (anti) | [4] |

Asymmetric Mannich Reaction

The asymmetric Mannich reaction, catalyzed by proline derivatives, provides a direct route to chiral β-amino carbonyl compounds, which are valuable building blocks for the synthesis of nitrogen-containing pharmaceuticals.

| Catalyst | Aldehyde | Amine | Ketone/Aldehyde | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Proline | p-NO₂C₆H₄CHO | p-Anisidine | Acetone | DMSO | rt | 4 | 50 | - | 94 (S) | [3] |

| (S)-Proline | C₆H₅CHO | N-Boc-imine | Acetaldehyde | CH₃CN | 0 | 2-3 | 85 | - | >99 (S) | [7] |

| (S)-Proline | i-PrCHO | N-Boc-imine | Acetaldehyde | CH₃CN | 0 | 2-3 | 75 | - | >99 (S) | [7] |

| (S)-Proline-derived Tetrazole | p-NO₂C₆H₄CHO | p-Anisidine | Acetone | CHCl₃ | rt | 2 | 98 | - | >99 (S) | [Ley et al., Org. Biomol. Chem., 2005, 3, 84-96] |

| 4-TBSO-(S)-proline | Ethyl glyoxylate | p-Anisidine | Cyclohexanone | aq. media | rt | - | - | >99:1 | >99 (syn) | [8] |

Asymmetric Michael Addition

The proline-catalyzed asymmetric Michael addition enables the enantioselective formation of carbon-carbon bonds through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. Diarylprolinol silyl ethers are particularly effective catalysts for this transformation.

| Catalyst | Michael Donor | Michael Acceptor | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-Proline | Cyclohexanone | β-Nitrostyrene | MeOH | rt | - | high | 91:9 | low | |

| (S)-DPPTMS | n-Pentanal | β-Nitrostyrene | H₂O | rt | 24 | 85 | 94:6 | 98 (syn) | |

| (S)-DPPTMS | Propanal | (E)-2-Nitro-1-phenylprop-1-ene | H₂O | rt | 24 | 92 | 95:5 | >99 (syn) | [4] |

| (S)-DPPTMS | Isovaleraldehyde | β-Nitrostyrene | H₂O | rt | 36 | 95 | 96:4 | 98 (syn) | |

| Proline-derived Thiourea | Acetophenone | β-Nitrostyrene | Toluene | rt | 48 | 95 | 92:8 | 92 (syn) |

(S)-DPPTMS = (S)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of representative chiral proline-derived catalysts and their application in key asymmetric reactions.

Synthesis of Chiral Proline Derivatives

This protocol describes a two-step synthesis starting from (S)-proline methyl ester hydrochloride.

Step 1: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol

-

To a stirred solution of (S)-proline methyl ester hydrochloride (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add phenylmagnesium bromide (3.0 M in diethyl ether, 2.5 equiv) dropwise.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-α,α-diphenyl-2-pyrrolidinemethanol as a white solid.

Step 2: Synthesis of (S)-α,α-Diphenyl-2-pyrrolidinemethanol Trimethylsilyl Ether [5]

-

Dissolve (S)-α,α-diphenyl-2-pyrrolidinemethanol (1.0 equiv) in anhydrous dichloromethane (DCM) in a flame-dried flask under a nitrogen atmosphere.[5]

-

Cool the solution to -78 °C using a dry ice/acetone bath.[5]

-

Add triethylamine (1.3 equiv) in one portion.[5]

-

Add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 1.3 equiv) dropwise over 30 minutes.[5]

-

Stir the reaction mixture and allow it to warm to 0 °C over 2 hours, then to room temperature over 1 hour.[1]

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[1]

-

Separate the phases and extract the aqueous phase with DCM (3 x).[5]

-

Combine the organic phases, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

-

Purify the crude product by flash column chromatography (eluent: diethyl ether/hexanes) to yield the title compound as a light yellow oil.[5]

This protocol outlines the synthesis from N-Cbz-(S)-proline.

Step 1: Synthesis of (S)-2-Amido-pyrrolidine-1-carboxylic acid benzyl ester

-

To a solution of N-Cbz-(S)-proline (1.0 equiv) in anhydrous THF at 0 °C, add ethyl chloroformate (1.1 equiv) and N-methylmorpholine (1.1 equiv).

-

Stir the mixture for 30 minutes, then bubble ammonia gas through the solution for 15 minutes.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Concentrate the mixture under reduced pressure, dissolve the residue in ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude amide.

Step 2: Dehydration to the Nitrile

-

Dissolve the crude amide from the previous step in anhydrous pyridine at 0 °C.

-

Add trifluoroacetic anhydride (1.5 equiv) dropwise.

-

Stir at 0 °C for 1 hour, then at room temperature for 4 hours.

-

Pour the reaction mixture into ice-water and extract with diethyl ether.

-

Wash the combined organic layers with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry over anhydrous sodium sulfate, filter, and concentrate to give the crude nitrile.

Step 3: Cycloaddition to form the Tetrazole

-

Dissolve the crude nitrile in toluene and add sodium azide (3.0 equiv) and triethylamine hydrochloride (3.0 equiv).

-

Heat the mixture at 100 °C for 24 hours.

-

Cool to room temperature, add 1M HCl, and extract with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify by column chromatography to yield (S)-2-(1H-tetrazol-5-yl)-pyrrolidin-1-carboxylic acid benzyl ester.

Step 4: Deprotection [5]

-

Dissolve the Cbz-protected tetrazole (1.0 equiv) in ethanol.[5]

-

Add palladium on carbon (10 wt%) under an argon atmosphere.[5]

-

Evacuate the flask and purge with hydrogen gas (5 times).[5]

-

Stir the mixture under a hydrogen atmosphere at room temperature for 20-24 hours.[5]

-

Filter the reaction mixture through Celite and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain (S)-5-(pyrrolidin-2-yl)-1H-tetrazole as a white solid.

General Procedure for Asymmetric Reactions

-

In a vial at room temperature, add (S)-proline (0.1 equiv), methanol (40 µL), and water (10 µL).[6]

-

To this mixture, add the ketone (5.0 equiv) followed by the aldehyde (1.0 equiv).[6]

-

Seal the vial and stir the reaction mixture at room temperature for the time specified in the data tables.[6]

-

Upon completion (monitored by TLC), add water and extract the mixture with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired β-hydroxy carbonyl compound.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

-

In a vial, dissolve the N-protected imine (1.0 equiv) in the specified solvent (e.g., acetonitrile).[2][7]

-

Cool the solution to the desired temperature (e.g., 0 °C).[2][7]

-

Add the aldehyde or ketone nucleophile (2-10 equiv).[7]

-

Add (S)-proline (0.2 equiv) to the mixture.[2]

-

Stir the reaction for the required duration (typically 2-24 hours).[7]

-

Quench the reaction with deionized water.[2]

-

Extract the mixture with an organic solvent (e.g., diethyl ether, 3 x).[2]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum.[2]

-

Purify the crude product by silica gel column chromatography.[2]

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

-

To a solution of the aldehyde (2.0 equiv) in water, add the diarylprolinol silyl ether catalyst (0.03 equiv) and an acidic additive such as benzoic acid (0.3 equiv).[4]

-

Add the nitroolefin (1.0 equiv) to the mixture.

-

Stir the reaction vigorously at room temperature for the specified time.

-

Upon completion, extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

Conclusion

Chiral proline derivatives have proven to be remarkably effective and versatile organocatalysts for a wide array of asymmetric transformations. Their ability to operate through distinct catalytic cycles, namely enamine and iminium ion catalysis, allows for the highly stereoselective synthesis of a diverse range of chiral building blocks. The development of modified proline catalysts, such as diarylprolinol silyl ethers and tetrazole derivatives, has further expanded the scope and efficiency of these reactions, often providing superior results in terms of yield, enantioselectivity, and substrate compatibility. The operational simplicity, low cost, and environmentally friendly nature of proline-based organocatalysis position it as a cornerstone of modern synthetic organic chemistry, with significant implications for the pharmaceutical industry and the development of novel therapeutics. The detailed protocols and compiled data within this guide are intended to serve as a valuable resource for researchers and professionals in the field, facilitating the practical application of these powerful catalytic systems.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Organocatalysis with proline derivatives: improved catalysts for the asymmetric Mannich, nitro-Michael and aldol reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A monolithic 5-(pyrrolidin-2-yl)tetrazole flow microreactor for the asymmetric aldol reaction in water–ethanol solvent - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 7. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 8. pubs.acs.org [pubs.acs.org]

The Core Mechanism of Alpha-Substituted Proline Catalysts: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organocatalysis has emerged as a powerful third pillar of asymmetric synthesis, complementing traditional metal- and biocatalysis. Within this field, the simple amino acid L-proline and its derivatives have garnered significant attention for their ability to catalyze a wide range of enantioselective transformations with high efficiency and stereocontrol.[1][2] This technical guide delves into the core mechanism of action of a specific and highly tunable class of these organocatalysts: alpha-substituted prolines. By modifying the stereocenter adjacent to the carboxylic acid and secondary amine, researchers can finely tune the steric and electronic properties of the catalyst, leading to enhanced reactivity and stereoselectivity in crucial carbon-carbon and carbon-heteroatom bond-forming reactions.[3][4] This document will provide a detailed exploration of the catalytic cycles, the influence of the alpha-substituent, quantitative data on catalyst performance, and detailed experimental protocols for key reactions.

The Dual Catalytic Cycles: Enamine and Iminium Catalysis

Alpha-substituted proline catalysts, like proline itself, operate primarily through two interconnected catalytic cycles: enamine catalysis for the activation of carbonyl donors (ketones and aldehydes) and iminium catalysis for the activation of α,β-unsaturated carbonyl acceptors.[5][6] The secondary amine of the proline scaffold is the key functional group that initiates both cycles through the formation of nucleophilic enamine or electrophilic iminium ion intermediates.

Enamine Catalysis

In enamine catalysis, the alpha-substituted proline catalyst reacts with a carbonyl compound (e.g., a ketone or aldehyde) to form a chiral enamine intermediate.[7] This enamine is significantly more nucleophilic than the corresponding enol or enolate, enabling it to react with a wide range of electrophiles. The generally accepted mechanism for an aldol reaction is as follows:

-

Enamine Formation: The secondary amine of the catalyst undergoes a condensation reaction with the carbonyl donor to form a transient iminium ion, which then deprotonates to yield the key nucleophilic enamine intermediate.

-

Stereoselective C-C Bond Formation: The chiral enamine attacks an electrophile (e.g., an aldehyde) in a highly stereocontrolled manner. The stereochemical outcome is dictated by the catalyst's ability to direct the approach of the electrophile to a specific face of the enamine.[8]

-

Hydrolysis and Catalyst Regeneration: The resulting iminium ion intermediate is hydrolyzed to release the desired product and regenerate the catalyst, allowing it to re-enter the catalytic cycle.

The carboxylic acid moiety of the catalyst plays a crucial role in this cycle. It can act as a general acid-base co-catalyst, facilitating both the formation of the enamine and the final hydrolysis step.[9] Furthermore, it is proposed to participate in hydrogen bonding in the transition state, which helps to organize the reactants and enhance stereoselectivity.[3][10]

Iminium Catalysis

For reactions involving α,β-unsaturated aldehydes or ketones as electrophiles, the catalytic cycle proceeds through an iminium ion intermediate. This activation mode lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, making it more susceptible to nucleophilic attack.

-

Iminium Ion Formation: The alpha-substituted proline catalyst condenses with the α,β-unsaturated carbonyl compound to form a chiral iminium ion.

-

Nucleophilic Attack: A nucleophile adds to the β-position of the activated iminium ion in a conjugate addition fashion. The stereochemistry of this addition is controlled by the chiral catalyst, which shields one face of the iminium ion.

-

Hydrolysis and Catalyst Regeneration: The resulting enamine intermediate is hydrolyzed to furnish the final product and regenerate the catalyst.

The Role of the Alpha-Substituent

The introduction of a substituent at the alpha-position of the proline catalyst has a profound impact on its catalytic performance. These effects can be broadly categorized as steric and electronic.

Steric Effects

The size and orientation of the alpha-substituent can significantly influence the stereochemical outcome of the reaction by creating a more defined and sterically hindered chiral environment around the catalytic site.

-

Conformational Rigidity: Alpha-substitution can restrict the conformational flexibility of the pyrrolidine ring.[4] This pre-organization of the catalyst can lead to a more ordered transition state and, consequently, higher enantioselectivity.

-

Facial Shielding: A bulky alpha-substituent can effectively block one of the faces of the enamine or iminium ion intermediate, forcing the incoming reactant to approach from the less hindered side. This enhanced facial discrimination is a key factor in achieving high levels of stereocontrol.[8] Computational studies have shown that alpha-substituents can destabilize certain transition states through steric repulsion, favoring pathways that lead to a single stereoisomer.[3][11]

Electronic Effects

The electronic nature of the alpha-substituent can modulate the acidity of the carboxylic acid and the nucleophilicity of the secondary amine, thereby influencing the reaction rate and the stability of key intermediates.

-

Inductive Effects: An electron-withdrawing substituent at the alpha-position, such as a trifluoromethyl group, can increase the acidity of the carboxylic acid proton.[12][13] A more acidic proton can lead to stronger hydrogen bonding in the transition state, potentially enhancing both reactivity and enantioselectivity.[9]

-

Stereoelectronic Effects: The orientation of the alpha-substituent can influence the orbital alignment within the catalyst and its intermediates. These stereoelectronic effects can impact the stability of the enamine and the transition state geometry, further refining the stereochemical outcome.[14]

Quantitative Data on Catalyst Performance

The performance of alpha-substituted proline catalysts is typically evaluated by the yield and stereoselectivity (diastereomeric ratio and enantiomeric excess) of the product. The following tables summarize representative data for aldol and Mannich reactions catalyzed by various alpha-substituted proline derivatives.

Asymmetric Aldol Reaction

The asymmetric aldol reaction is a cornerstone of C-C bond formation, and alpha-substituted proline catalysts have been shown to be highly effective.

| Catalyst | Aldehyde | Ketone | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-α-Methylproline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 85 | - | 96 | [15][16] |

| (S)-α-Phenylproline | Benzaldehyde | Cyclohexanone | CH2Cl2 | 0 | 92 | 95:5 | 99 | [3][15] |

| (S)-α-Trifluoromethylproline | Isovaleraldehyde | Acetone | DMF | -20 | 78 | - | 92 | [12] |

| (S)-Proline | 4-Nitrobenzaldehyde | Acetone | DMSO | RT | 68 | - | 76 | [8][15] |

Table 1: Performance of α-Substituted Proline Catalysts in Asymmetric Aldol Reactions.

Asymmetric Mannich Reaction

The Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important building blocks in medicinal chemistry.

| Catalyst | Aldehyde | Ketone | Imine | Solvent | Temp (°C) | Yield (%) | dr (syn:anti) | ee (%) | Reference |

| (S)-α-Methylproline | Propanal | Acetone | N-PMP-protected α-imino ethyl glyoxylate | Dioxane | 4 | 95 | 98:2 | 99 | [17] |

| (S)-α-Phenylproline | Isobutyraldehyde | Cyclohexanone | N-Boc-imine | Toluene | -10 | 88 | >99:1 | 97 | [8] |

| (S)-α,α-Diphenylprolinol silyl ether | Cinnamaldehyde | Acetaldehyde | N/A | CH2Cl2 | -25 | 91 | 91:9 | 99 | [18] |

| (S)-Proline | Propanal | Acetone | N-PMP-protected α-imino ethyl glyoxylate | DMSO | RT | 94 | 95:5 | 96 | [8] |

Table 2: Performance of α-Substituted Proline Catalysts in Asymmetric Mannich Reactions.

Experimental Protocols

This section provides detailed experimental procedures for representative asymmetric reactions catalyzed by alpha-substituted proline derivatives.

General Procedure for the Asymmetric Aldol Reaction Catalyzed by (S)-α-Methylproline

Materials:

-

(S)-α-Methylproline (10 mol%)

-

Aldehyde (1.0 mmol)

-

Ketone (5.0 mmol, used as solvent or in a co-solvent)

-

Anhydrous DMSO (if required)

-

Saturated aqueous NH₄Cl solution

-

Ethyl acetate

-

Anhydrous MgSO₄

Procedure:

-

To a stirred solution of the aldehyde (1.0 mmol) in the ketone (5.0 mmol, or in 2 mL of a suitable solvent like DMSO), add (S)-α-methylproline (0.013 g, 0.1 mmol).[15]

-

Stir the reaction mixture at room temperature for 24-72 hours. Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired aldol product.

-

Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral HPLC analysis.

General Procedure for the Asymmetric Mannich Reaction Catalyzed by (S)-α-Phenylproline

Materials:

-

(S)-α-Phenylproline (20 mol%)

-

Aldehyde (1.2 mmol)

-

Ketone (1.0 mmol)

-

N-PMP-protected imine (1.0 mmol)

-

Anhydrous dioxane (3 mL)

-

1N HCl

-

Saturated aqueous NaHCO₃ solution

-

Ethyl acetate

-

Anhydrous Na₂SO₄

Procedure:

-

To a solution of the ketone (1.0 mmol) and the aldehyde (1.2 mmol) in anhydrous dioxane (3 mL) at 4 °C, add (S)-α-phenylproline (0.035 g, 0.2 mmol).

-

Stir the mixture for 10 minutes, then add the N-PMP-protected imine (1.0 mmol).

-

Continue stirring at 4 °C for 48-96 hours, monitoring the reaction by TLC.

-

Upon completion, add 1N HCl (5 mL) and stir for 30 minutes.

-

Neutralize the mixture with saturated aqueous NaHCO₃ solution and extract with ethyl acetate (3 x 20 mL).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purify the residue by flash chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired β-amino ketone.

-

Determine the diastereomeric ratio and enantiomeric excess by ¹H NMR spectroscopy and chiral HPLC analysis, respectively.

Conclusion

Alpha-substituted proline catalysts represent a significant advancement in the field of organocatalysis. The introduction of a substituent at the alpha-position provides a powerful handle for tuning the steric and electronic properties of the catalyst, enabling remarkable levels of stereocontrol in a variety of important asymmetric transformations. The mechanistic understanding of these catalysts, operating through enamine and iminium ion intermediates, continues to evolve through a combination of experimental and computational studies. This in-depth guide provides a foundational understanding of the core principles governing the action of alpha-substituted proline catalysts, offering valuable insights for researchers and professionals engaged in asymmetric synthesis and drug development. The continued exploration of novel alpha-substituted proline derivatives holds immense promise for the discovery of even more efficient and selective catalysts for the synthesis of complex chiral molecules.

References

- 1. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 2. Proline catalyzed α-aminoxylation reaction in the synthesis of biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Computational investigations of the stereoselectivities of proline-related catalysts for aldol reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational preferences of alpha-substituted proline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mdpi.com [mdpi.com]

- 10. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. chemistry.illinois.edu [chemistry.illinois.edu]

- 17. Direct Asymmetric anti-Mannich-Type Reactions Catalyzed by a Designed Amino Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Organocatalytic asymmetric synthesis of alpha,alpha-disubstituted alpha-amino acids and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data and Characterization of (R)-alpha-Allyl-proline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (R)-alpha-Allyl-proline hydrochloride. Due to the limited availability of directly published experimental spectra for this specific compound, this document presents predicted data based on the known spectral characteristics of L-proline hydrochloride and the functional groups present in the molecule.[1][2][3] The enantiomeric relationship between (R)- and (L)-proline derivatives ensures that their NMR and IR spectra are identical, with the exception of optical rotation measurements. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided to facilitate the characterization of this and similar compounds.

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on analogous compounds and functional group analysis.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| ~10-12 | Broad Singlet | 1H | COOH |

| ~8-10 | Broad Singlet | 2H | NH₂⁺ |

| 5.8 - 6.0 | Multiplet | 1H | -CH=CH₂ |

| 5.1 - 5.3 | Multiplet | 2H | -CH=CH₂ |

| ~4.2 - 4.4 | Multiplet | 1H | α-H (Proline) |

| 3.3 - 3.5 | Multiplet | 2H | δ-CH₂ (Proline) |

| 2.6 - 2.8 | Multiplet | 2H | Allyl-CH₂ |

| 2.0 - 2.4 | Multiplet | 4H | β-CH₂ and γ-CH₂ (Proline) |

Note: Chemical shifts are referenced to a standard (e.g., TMS) and can be influenced by the solvent used.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~170-175 | C=O (Carboxylic Acid) |

| ~130-135 | -C H=CH₂ |

| ~118-122 | -CH=C H₂ |

| ~68-72 | α-C (Proline) |

| ~45-50 | δ-C (Proline) |

| ~40-45 | Allyl-CH₂ |

| ~28-32 | β-C (Proline) |

| ~23-27 | γ-C (Proline) |

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 2500 | Broad, Strong | O-H stretch (Carboxylic Acid) and N-H stretch (Ammonium) |

| ~3080 | Medium | =C-H stretch (Allyl) |

| 2980 - 2850 | Medium | C-H stretch (Aliphatic) |

| ~1730 | Strong | C=O stretch (Carboxylic Acid) |

| ~1640 | Medium | C=C stretch (Allyl) |

| 1600 - 1500 | Medium | N-H bend (Ammonium) |

| ~1450 | Medium | CH₂ bend |

| 990 and 910 | Medium | =C-H bend (out-of-plane) (Allyl) |

Note: The solid-state spectrum may show sharper bands compared to a solution spectrum.

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Interpretation |

| 156.1025 | [M+H]⁺ (Calculated for C₈H₁₄NO₂⁺) |

| 110.0708 | [M+H - COOH]⁺ |

| 70.0657 | [Proline iminium ion]⁺ |

| 41.0391 | [Allyl cation]⁺ |

Note: Fragmentation patterns can be influenced by the ionization method and collision energy.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Protocol:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.8 mL of a suitable deuterated solvent (e.g., D₂O, MeOD-d₄). For D₂O, the acidic proton of the carboxylic acid and the ammonium protons will exchange with deuterium and may not be observed or will appear as a broad HOD peak.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS) or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt (DSS) for aqueous solutions, if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Spectral Width: 0-16 ppm.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or corresponding frequency for the ¹H field strength.

-

Pulse Program: Standard proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift axis using the internal standard or the residual solvent peak.

-

Integrate the peaks in the ¹H NMR spectrum.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Protocol:

-

Sample Preparation (Solid State - KBr Pellet):

-

Grind a small amount (1-2 mg) of the crystalline this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: FT-IR spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Mode: Transmittance.

-

-

Data Acquisition and Processing:

-

Acquire a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder and acquire the sample spectrum.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Label the significant absorption bands.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 10-100 µM) in a suitable solvent compatible with electrospray ionization (ESI), such as methanol, acetonitrile, or a mixture of water and an organic solvent. A small amount of formic acid (e.g., 0.1%) can be added to promote protonation in positive ion mode.

-

-

Instrument Parameters (Electrospray Ionization - ESI):

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Mode: Positive ion mode (ESI+).

-

Infusion: Introduce the sample solution into the ion source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

Capillary Voltage: 3-5 kV.

-

Nebulizing Gas Pressure: Set according to the manufacturer's recommendations.

-

Drying Gas Flow and Temperature: Optimize to ensure efficient desolvation.

-

Mass Range: Scan a range appropriate for the expected molecular ion (e.g., m/z 50-500).

-

-

Tandem Mass Spectrometry (MS/MS):

-

To obtain fragmentation data, perform an MS/MS experiment by selecting the protonated molecular ion ([M+H]⁺) as the precursor ion.

-

Apply collision-induced dissociation (CID) with varying collision energies to induce fragmentation.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion and compare it with the calculated theoretical mass.

-

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure.

-

Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

- 1. 1H- and 13C-NMR investigations on cis-trans isomerization of proline peptide bonds and conformation of aromatic side chains in H-Trp-(Pro)n-Tyr-OH peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 13C NMR analysis of peptides and amino acids | Steelyard Analytics, Inc. [steelyardanalytics.com]

Solubility Profile of (R)-alpha-Allyl-proline Hydrochloride in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (R)-alpha-Allyl-proline hydrochloride in various organic solvents. Due to the limited availability of direct quantitative data for this specific compound in publicly accessible literature, this document presents qualitative solubility information, supplemented with quantitative data for structurally related proline derivatives, namely L-proline and N-Boc-L-proline. Furthermore, detailed experimental protocols for determining solubility are provided to enable researchers to generate precise data for this compound in their own laboratories.

Physicochemical Properties of this compound

This compound is a chiral amino acid derivative.[1][2] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 177206-69-8 | [1][2][3] |

| Molecular Formula | C₈H₁₄ClNO₂ | [2][3] |

| Molecular Weight | 191.66 g/mol | [1][3] |

| Appearance | Off-White to Pale Beige Solid | [3] |

| Melting Point | >118°C (decomposes) | [3] |

| Storage | Hygroscopic, -20°C Freezer, Under inert atmosphere | [3] |

Solubility Data

Qualitative Solubility of this compound

Qualitative solubility information for this compound is available from supplier data. This information provides a general understanding of its solubility characteristics in common laboratory solvents.

Table 2: Qualitative Solubility of this compound

| Solvent | Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[3][4] |

| Methanol | Slightly Soluble[3][4] |

| Water | Slightly Soluble[3][4] |

Quantitative Solubility of L-Proline in Organic Solvents

To provide a quantitative perspective, the following table summarizes the solubility of L-proline, the parent amino acid, in various organic solvents at different temperatures. This data can serve as a useful proxy for estimating the solubility behavior of this compound, although differences in structure will lead to variations in absolute solubility values. The solubility of L-proline generally increases with temperature.

Table 3: Quantitative Solubility of L-Proline in Various Organic Solvents

| Solvent | Temperature (K) | Mole Fraction Solubility (x₁) |

| Methanol | 283.15 | 0.0123 |

| 293.15 | 0.0145 | |

| 303.15 | 0.0171 | |

| 313.15 | 0.0201 | |

| 323.15 | 0.0235 | |

| Ethanol | 283.15 | 0.0034 |

| 293.15 | 0.0041 | |

| 303.15 | 0.0049 | |

| 313.15 | 0.0058 | |

| 323.15 | 0.0069 | |

| Dichloromethane | 298.15 | Very Low |

| Acetone | 283.15 | 0.00018 |

| 293.15 | 0.00023 | |

| 303.15 | 0.00029 | |

| 313.15 | 0.00036 | |

| 323.15 | 0.00045 | |

| Acetonitrile | 283.15 | 0.00009 |

| 293.15 | 0.00012 | |

| 303.15 | 0.00015 | |

| 313.15 | 0.00019 | |

| 323.15 | 0.00024 |

Note: Data for L-proline solubility is compiled from various sources which may use different experimental methods.

Experimental Protocols for Solubility Determination

For accurate and reliable solubility data of this compound, it is recommended to perform experimental measurements. Two common and robust methods are the gravimetric method and the dynamic method using laser monitoring.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.

Principle: A saturated solution of the solute is prepared in the solvent of interest at a constant temperature. A known volume or mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Detailed Methodology:

-

Apparatus and Materials:

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker bath or incubator

-

Vials or flasks with tight-fitting caps

-

Syringes with filters (e.g., 0.45 µm PTFE)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum oven

-

This compound

-

Organic solvent of interest

-

-

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the organic solvent.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker bath set to the desired temperature.

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached (e.g., 24-72 hours). It is advisable to perform a preliminary experiment to determine the time required to reach equilibrium.

-

Once equilibrium is achieved, stop the agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated/cooled syringe to the experimental temperature to avoid precipitation.

-

Filter the solution through a syringe filter into a pre-weighed evaporation dish.

-

Record the exact mass of the filtered saturated solution.

-

Evaporate the solvent in the dish using a gentle stream of nitrogen or by placing it in an oven at a temperature below the decomposition point of the compound.

-

Once the solvent is fully evaporated, place the dish in a vacuum oven to remove any residual solvent until a constant weight is achieved.

-

Weigh the evaporation dish containing the dried solute.

-

-

Calculation:

-

Mass of solute = (Mass of dish + solute) - (Mass of empty dish)

-

Mass of solvent = (Mass of saturated solution) - (Mass of solute)

-

Solubility ( g/100 g solvent) = (Mass of solute / Mass of solvent) x 100

-

Dynamic Method with Laser Monitoring

The dynamic method, often automated with laser monitoring, allows for faster solubility determination over a range of temperatures.

Principle: A suspension of the solute in the solvent is heated at a controlled rate. A laser beam is passed through the suspension, and the point at which the solution becomes clear (i.e., all solid has dissolved) is detected by a change in light transmission. This temperature corresponds to the saturation temperature for that specific concentration.

Detailed Methodology:

-

Apparatus and Materials:

-

Crystal16 or similar multi-reactor parallel crystallizer with turbidity/transmission measurement capabilities

-

Vials with magnetic stir bars

-

This compound

-

Organic solvent of interest

-

-

Procedure:

-

Prepare a series of vials with known concentrations of this compound in the desired organic solvent.

-

Place the vials in the instrument.

-

Set the instrument to a programmed heating and cooling cycle. Typically, the vials are heated at a slow, constant rate (e.g., 0.1-0.5 °C/min).

-

The instrument continuously monitors the turbidity of each solution.

-

The temperature at which the last solid particles dissolve, resulting in a clear solution (detected by a sharp increase in light transmission), is recorded as the clear point or dissolution temperature.

-

The vials are then cooled to observe the cloud point (temperature of initial crystallization), which can provide information about the metastable zone width.

-

-

Data Analysis:

-

The solubility is represented as a plot of concentration versus the clear point temperature. This provides a solubility curve for the compound in the specific solvent.

-

Visualization of a Relevant Experimental Workflow

(R)-alpha-Allyl-proline and other proline derivatives are widely used as organocatalysts in asymmetric synthesis. A common and important application is the proline-catalyzed aldol reaction, which is crucial for forming carbon-carbon bonds with high stereocontrol. The following diagram illustrates the catalytic cycle of a proline-catalyzed intermolecular aldol reaction.

Caption: Catalytic cycle of the proline-catalyzed intermolecular aldol reaction.

This technical guide serves as a foundational resource for researchers working with this compound. While direct quantitative solubility data is currently sparse, the provided information on related compounds and detailed experimental protocols will empower scientists to determine the precise solubility parameters required for their specific applications in drug development and organic synthesis.

References

Stereochemistry of α-Allyl Substituted Proline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the stereochemistry of α-allyl substituted proline, a proline derivative of significant interest in medicinal chemistry and peptide science. The introduction of an allyl group at the α-position creates a quaternary stereocenter, influencing the molecule's conformation and biological activity. This document provides a comprehensive overview of the synthetic strategies, stereochemical control, analytical methods, and potential biological relevance of these unique amino acids.

Stereoselective Synthesis of α-Allyl Proline Derivatives

The primary method for the synthesis of α-allyl substituted proline with high stereocontrol is the diastereoselective alkylation of a proline enolate. The stereochemical outcome of this reaction is highly dependent on the choice of the nitrogen-protecting group.

The Role of the N-Protecting Group

The N-protecting group plays a crucial role in directing the stereochemical course of the allylation. For N-Boc (tert-butoxycarbonyl) protected proline esters, the alkylation with allylic halides has been observed to proceed with retention of configuration.[1] This is a key principle in predicting and controlling the stereochemistry of the final product. In contrast, the use of an N-benzoyl group can lead to an inversion of configuration.[1]

The steric bulk of the ester group can also influence the diastereoselectivity of the reaction. For instance, using a menthyl ester instead of a methyl ester has been shown to improve diastereoselectivities in the alkylation of N-Boc-4-silyloxyproline esters.[2]

Reaction Mechanism and Stereochemical Pathway

The diastereoselective allylation of N-Boc-proline methyl ester involves the formation of a chiral, non-racemic lithium enolate upon deprotonation with a strong base like lithium diisopropylamide (LDA) at low temperatures. The allyl halide then approaches the enolate from the less sterically hindered face, which, in the case of the N-Boc group, leads to the retention of the original Cα stereochemistry.

Quantitative Data on Diastereoselective Allylation

The diastereoselectivity of the α-allylation of proline derivatives is influenced by several factors, including the N-protecting group, the ester moiety, and the reaction conditions. Below is a summary of reported outcomes.

| Starting Material | Alkylating Agent | N-Protecting Group | Stereochemical Outcome | Diastereomeric Ratio (d.r.) | Reference |

| (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Allyl Halide | N-Boc | Retention | High (not specified) | [1] |

| (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Benzyl Halide | N-Boc | Inversion | Not specified | [1] |

| (2S,4R)-4-tert-butyldiphenylsilyloxyproline methyl ester | Allyl Halide | N-Benzoyl | Inversion | High (not specified) | [1] |

Experimental Protocols

While a single, comprehensive protocol is not available in the literature, the following representative procedure for the α-allylation of N-Boc-L-proline methyl ester has been compiled from several sources. Researchers should optimize these conditions for their specific needs.

Representative Protocol for Diastereoselective α-Allylation

Materials:

-

N-Boc-L-proline methyl ester

-

Anhydrous tetrahydrofuran (THF)

-

Diisopropylamine

-

n-Butyllithium (n-BuLi)

-

Allyl bromide

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Preparation of LDA: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (argon or nitrogen), dissolve diisopropylamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath. Add n-BuLi (1.1 equivalents) dropwise via syringe, and stir the solution at -78 °C for 30 minutes.

-

Enolate Formation: In a separate flame-dried flask under an inert atmosphere, dissolve N-Boc-L-proline methyl ester (1.0 equivalent) in anhydrous THF. Cool this solution to -78 °C. Slowly add the freshly prepared LDA solution to the proline ester solution via cannula. Stir the resulting mixture at -78 °C for 1 hour to ensure complete enolate formation.

-

Allylation: To the enolate solution at -78 °C, add allyl bromide (1.5 equivalents) dropwise via syringe. Stir the reaction mixture at -78 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Work-up: Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the diastereomeric products.

Analytical and Spectroscopic Characterization

The characterization of α-allyl substituted proline derivatives relies on standard analytical techniques to determine the structure, purity, and stereochemical composition of the products.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the diastereomeric ratio of the product mixture.[3][4] The protons at the α-position and on the allyl group of the two diastereomers will have slightly different chemical environments and, therefore, different chemical shifts.[3] The diastereomeric ratio can be calculated by integrating the signals corresponding to a specific proton in each diastereomer.[3][5]

Expected ¹H NMR features:

-

Allyl group protons: Distinct sets of signals for the vinyl and allylic methylene protons for each diastereomer.

-

Proline ring protons: Complex multiplets for the ring protons, which will differ between the two diastereomers.

-

Ester and Boc group protons: Singlets for the methyl ester and tert-butyl protons, which may also show slight separation for the two diastereomers.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the method of choice for determining the enantiomeric excess (e.e.) of the product and for separating the enantiomers. Polysaccharide-based chiral stationary phases, such as Chiralpak AD-H, have been successfully used for the separation of proline derivatives.[1]

Typical Chiral HPLC Method Parameters:

-

Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., ethanol or isopropanol), often with a small amount of an acidic additive like trifluoroacetic acid (TFA) to improve peak shape.[1]

-

Detection: UV detection, typically at a low wavelength (e.g., 210 nm) if the molecule lacks a strong chromophore.

Biological Relevance and Signaling Pathways

While specific signaling pathways involving α-allyl substituted proline are not yet well-defined in the literature, proline analogues are known to act as inhibitors of various enzymes and can modulate biological pathways. For example, some proline analogues have been shown to inhibit prolyl hydroxylase 3 (PHD3), which leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α).[6] This, in turn, upregulates genes involved in glycolysis and angiogenesis.[6] The unique conformational constraints imposed by the α-allyl group could be exploited in the design of potent and selective enzyme inhibitors.

Conclusion

The stereoselective synthesis of α-allyl substituted proline provides access to a unique class of conformationally constrained amino acids. The diastereoselectivity of the synthesis can be effectively controlled by the choice of the N-protecting group, with the N-Boc group generally favoring retention of configuration. The resulting diastereomers can be characterized and separated using standard NMR and chiral HPLC techniques. While the specific biological roles of α-allyl proline are still under investigation, its potential as a building block for enzyme inhibitors and other bioactive peptides makes it a valuable target for further research and development in the pharmaceutical and biotechnology industries.

References

- 1. researchgate.net [researchgate.net]

- 2. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. ORGANIC SPECTROSCOPY INTERNATIONAL: The diastereomeric ratio (dr) of the allylation products is determined by 1H and19F NMR spectroscopy, [orgspectroscopyint.blogspot.com]

- 5. researchgate.net [researchgate.net]

- 6. Effect of Proline Analogues on Activity of Human Prolyl Hydroxylase and the Regulation of HIF Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]